Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents
Industrial Production Methods
Industrial production of such compounds often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and carbamoyl groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the ester group may produce alcohols .
Scientific Research Applications
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic uses, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar therapeutic applications.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
Methyl 4-((2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)carbamoyl)benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and development .
Properties
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-16(21)14-6-7-17-15(10-14)8-9-25-17/h2-7,10,16,21H,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSZTNIKOMYFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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